gamma-Fagarine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,8-dimethoxyfuro[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-15-10-5-3-4-8-11(10)14-13-9(6-7-17-13)12(8)16-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBCTNNQFGONHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C3C(=C2OC)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200409 | |
| Record name | Fagarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Fagarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
524-15-2 | |
| Record name | γ-Fagarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gamma-fagarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fagarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAGARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKS8Q870TY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | gamma-Fagarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 °C | |
| Record name | gamma-Fagarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Isolation of Gamma Fagarine
Plant Sources of Gamma-Fagarine
The presence of this compound has been documented in several genera of the Rutaceae family, most notably Zanthoxylum and Haplophyllum. These plants are often utilized in traditional medicine, prompting scientific investigation into their chemical constituents.
Zanthoxylum Species
The genus Zanthoxylum comprises a diverse group of aromatic plants, many of which are known to produce a variety of alkaloids. This compound is among the compounds that have been isolated from several species within this genus.
Zanthoxylum bungeanum, commonly known as Sichuan pepper, is a well-known spice and medicinal plant in Asia. researchgate.net Research has confirmed the presence of this compound in the roots of this plant. researchgate.netthailandmedical.news A study focused on the antiviral properties of compounds from Z. bungeanum successfully isolated this compound from its roots. thailandmedical.news This has highlighted the plant as a significant natural source of this particular alkaloid. researchgate.netthailandmedical.news
This compound has also been identified as a constituent of Zanthoxylum chiloperone var. angustifolium. frontiersin.orgnih.gov In a study investigating the antileishmanial activity of compounds from this plant species, this compound was among the furoquinoline alkaloids isolated from the stem bark. frontiersin.orgnih.gov
Zanthoxylum bungeanum
Haplophyllum Species
The genus Haplophyllum is another rich source of alkaloids within the Rutaceae family. Several species of this genus have been found to contain this compound. mdpi.com
Studies on the chemical composition of Haplophyllum canaliculatum have led to the isolation of several quinoline (B57606) alkaloids. nih.govjpmb-gabit.ir While this compound itself was not directly reported as an isolate in some studies, a derivative, 7-isopentenyloxy-gamma-fagarine (B50299), was identified. nih.govjpmb-gabit.irnih.gov This suggests the presence of the core this compound structure within the plant's metabolic pathways.
Haplophyllum tuberculatum is a perennial herb that has been extensively studied for its phytochemical profile. umpr.ac.idknapsackfamily.comresearchgate.net Multiple studies have confirmed the isolation of this compound from the aerial parts of this plant. knapsackfamily.comresearchgate.net It is often found alongside other alkaloids and lignans. researchgate.net
Alkaloids Isolated from Selected Plant Species
| Plant Species | Isolated Alkaloids (Including this compound and related compounds) |
| Zanthoxylum bungeanum | This compound researchgate.netthailandmedical.news |
| Zanthoxylum chiloperone var. angustifolium | Canthin-6-one, 5-methoxycanthin-6-one, this compound frontiersin.orgnih.gov |
| Haplophyllum canaliculatum | 7-isopentenyloxy-gamma-fagarine, Atanine, Skimmianine (B1681810), Flindersine, Perfamine nih.govjpmb-gabit.ir |
| Haplophyllum tuberculatum | This compound, Skimmianine, Evoxine (B1671825), Flindersine, Polygamain, Justicidin A, Justicidin B, Haplotubine, Kusunokinin umpr.ac.idknapsackfamily.comresearchgate.netacgpubs.org |
Haplophyllum canaliculatum
Ruta Species
The genus Ruta is a well-known source of various alkaloids, including γ-fagarine.
Ruta angustifolia, a medicinal plant, has been a subject of phytochemical investigations to explore its antiviral properties. In a study focused on the antiviral activities of this plant against the Hepatitis C virus (HCV), six compounds were isolated from its leaves. biocrick.com Among these was γ-fagarine, which demonstrated moderate anti-HCV activity. biocrick.com The isolation process involved the examination of extracts and their subfractions from the leaves of Ruta angustifolia. biocrick.com
| Plant Species | Part Used | Isolated Compounds | Reference |
| Ruta angustifolia | Leaves | Chalepin, Scopoletin, This compound , Arborinine, Kokusaginine, Pseudane IX | biocrick.com |
Ruta graveolens, commonly known as rue, and its herbal preparation, Rutae Herba, are recognized sources of γ-fagarine. chemsrc.commedchemexpress.comglpbio.com The furoquinoline alkaloid is a known constituent of this plant. drugs.com Commercial tinctures of Rutae Herba have been found to contain γ-fagarine. biocrick.comchemfaces.com Mutagenicity testing of a commercial extract from Rutae Herba (Tinctura Rutae) revealed the presence of several furoquinoline alkaloids, including dictamnine (B190991), γ-fagarine, skimmianine, pteleine, and kokusaginine, as determined by gas chromatography and gas chromatography-mass spectrometry analysis. nih.gov
| Plant/Preparation | Key Finding | Associated Alkaloids | Reference |
| Ruta graveolens (Rutae Herba) | Natural occurrence of γ-fagarine | This compound | chemsrc.commedchemexpress.comglpbio.com |
| Tinctura Rutae (Commercial Extract) | Contains γ-fagarine and other furoquinoline alkaloids | Dictamnine, This compound , Skimmianine, Pteleine, Kokusaginine | nih.gov |
Ruta angustifolia
Dictamnus Species
The genus Dictamnus is another source of γ-fagarine and other alkaloids.
The root bark of Dictamnus dasycarpus, known as Dictamni Radicis Cortex, has been found to contain γ-fagarine. thegoodscentscompany.com Studies on the chemical constituents of the bark of D. dasycarpus have led to the isolation and identification of twelve compounds, with γ-fagarine being one of them. researchgate.net The isolation and purification were achieved using techniques such as silica (B1680970) gel column chromatography, prepared thin-layer chromatography, and Sephadex LH-20, with structural identification confirmed by spectral analysis. researchgate.net Further research on the methanolic extract of Dictamnus dasycarpus root barks yielded γ-fagarine along with nine other known compounds. tandfonline.comtandfonline.com Another study also identified γ-fagarine among fifteen compounds isolated from this plant. researchgate.net
| Plant Part | Isolation Method | Identified Compounds Include | Reference |
| Bark | Silica gel column chromatography, prepared thin layer chromatography, Sephadex LH-20 | Dictamnine, Fraxinellone, Skimmianine, This compound , β-sitosterol, Obacunone, Limonin disophenol, Fraxinellonone, Wogonin, Rutevin, Kihadinin B, Dasycarine | researchgate.net |
| Root Bark (methanolic extract) | Not specified | Preskimmianine, 8-methoxy-N-methylflindersine, Dictamine, This compound , Halopine, Skimmianine, Dictangustine-A, Iso-γ-fagarine, Isomaculosidine | tandfonline.comtandfonline.com |
| Not specified | Spectroscopic data | Dictamnine, Skimmianine, Haplopine (B131995), This compound , Dasycarine, Glycolone, 8,9-dimethoxygeibalansine, 7,8-dimethoxymyrtopsine, 8-methoxyflindersine, 3-formylindole, Kihadanin A, Fraxinellone, β-sitosterol, Radicol, Magnolol | researchgate.net |
Phellodendron chinense
Phellodendron chinense is a plant from which γ-fagarine has been extracted. thegoodscentscompany.com An analysis of the chemical constituents of Cortex Phellodendri Chinensis identified γ-fagarine as one of the furoquinoline alkaloids present. researchgate.net A more recent study utilizing UPLC-MS analysis of an aqueous extract of Phellodendron chinense also identified γ-fagarine among a total of 53 constituents. nih.gov
| Plant Part | Analytical Method | Identified Alkaloids Include | Reference |
| Cortex Phellodendri Chinensis | Not specified | This compound | researchgate.net |
| Aqueous Extract | UPLC-MS | Berberine, Berberrubine, Palmatine, Dehydroevodiamine, Skimmianine, Phellodendrine, Magnoflorine, Jatrorrhizine, This compound , N-methylflindersine, Canthin-6-one | nih.gov |
Acronychia laurifolia
Bioassay-directed fractionation of a root extract of Acronychia laurifolia led to the isolation of six quinoline alkaloids, one of which was γ-fagarine. nih.govresearchgate.net The other known compounds identified were evolitrine, skimmianine, kokusaginine, and maculosidine. nih.govresearchgate.net The isolation was part of a study to identify cytotoxic compounds against a human tumor cell line. nih.gov
| Plant Part | Isolation Rationale | Isolated Quinoline Alkaloids | Reference |
| Root | Bioassay-directed fractionation (KB-V1+ human tumor cell line) | Evolitrine, This compound , Skimmianine, Kokusaginine, Maculosidine, 2,3-methylenedioxy-4,7-dimethoxyquinoline (novel) | nih.govresearchgate.net |
Clausena emarginata
This compound has been successfully isolated from the stems of Clausena emarginata. epa.govtiprpress.com In a study investigating the chemical constituents of this plant, researchers utilized a multi-step purification process. epa.govtiprpress.com The initial 95% ethanol (B145695) extract of the stems was subjected to fractionation, and the resulting chloroform (B151607) (CHCl3) fraction was further purified. epa.govtiprpress.com The isolation protocol involved a series of chromatographic methods, including chromatography on kieselguhr and silica gel, followed by medium-pressure liquid chromatography (MPLC) and preparative high-performance liquid chromatography (HPLC) to yield pure γ-fagarine. epa.govtiprpress.com This was the first time γ-fagarine was reported to be isolated from this particular plant species. epa.govtiprpress.com Subsequent biological activity testing revealed that the isolated γ-fagarine exhibited hepatoprotective effects against DL-galactosamine-induced toxicity in WB-F344 cells. epa.govmdpi.com
Helietta apiculata
The bark of Helietta apiculata serves as another natural source of this compound. nih.govnih.gov The compound is among several alkaloids that have been obtained from this plant. nih.gov The isolation and purification of γ-fagarine from the stem bark of H. apiculata were achieved through chromatographic methods. nih.govresearchgate.net The isolated compound was then evaluated for its potential biological activities, including its efficacy against different species of Leishmania, the protozoan parasites responsible for leishmaniasis. nih.govnih.govcedicpy.com
Bioassay-Guided Isolation Methodologies for this compound and Analogues
Bioassay-guided fractionation is a pivotal strategy used to target and isolate specific bioactive compounds from complex natural extracts. This approach involves systematically separating an extract into fractions and testing the biological activity of each fraction, allowing researchers to focus on the most potent components.
This methodology has been instrumental in the isolation of this compound and its analogues from various plant sources.
Antitubercular Activity: In a study on the root wood of Zanthoxylum wutaiense, bioassay-guided fractionation was employed to identify constituents with activity against Mycobacterium tuberculosis. nih.govacs.org This process led to the successful isolation of five active compounds, one of which was this compound. nih.govacs.org It demonstrated a minimum inhibitory concentration (MIC) value of 30 μg/mL against the H37Rv strain of the bacterium. nih.govacs.org
Cytotoxic Activity: Research on Haplophyllum canaliculatum utilized bioassay-guided fractionation to isolate quinoline alkaloids based on their cytotoxic effects against various tumor cell lines. researchgate.netnih.gov This investigation resulted in the isolation of five alkaloids, including 7-isopentenyloxy-gamma-fagarine, an analogue of this compound. researchgate.netnih.gov This analogue showed significant cytotoxic activity, particularly against RAJI and Jurkat cell lines, with IC₅₀ values of 1.5 and 3.6 μg/mL, respectively. nih.gov
Table 1: Bioassay-Guided Isolation of this compound and Analogues
Plant Source Isolated Compound Guiding Bioassay Finding Reference Zanthoxylum wutaiense This compound Antitubercular Activity (vs. M. tuberculosis H37Rv) MIC: 30 μg/mL epa.gov, tiprpress.com Haplophyllum canaliculatum 7-isopentenyloxy-gamma-fagarine Cytotoxicity (vs. RAJI cell line) IC₅₀: 1.5 μg/mL mdpi.com, nih.gov Haplophyllum canaliculatum 7-isopentenyloxy-gamma-fagarine Cytotoxicity (vs. Jurkat cell line) IC₅₀: 3.6 μg/mL nih.gov
Generated code Mentioned Chemical Compounds
Compound Name 7-isopentenyloxy-gamma-fagarine Atanine BAP (6-benzylaminopurine) Dictamnine DL-galactosamine Flindersine This compound Kokusaginine NAA (Naphthyl-1-acetic acid) Perfamine Skimmianine
Synthetic Methodologies for Gamma Fagarine and Its Analogues
Historical and Current Approaches to Gamma-Fagarine Chemical Synthesis
More contemporary approaches have focused on improving efficiency and yield through different strategic bond formations. Methodologies such as the Vilsmeier-Haack reaction have been employed to generate critical aldehyde intermediates, which are then subjected to intramolecular oxidative cyclization to form the furan (B31954) ring. nih.govcdnsciencepub.com Another notable strategy is the Rap–Stoermer reaction, which has been adapted for both conventional and microwave-assisted synthesis of linear furoquinolines, offering enhanced yields and shorter reaction times. cdnsciencepub.comrsc.org These modern methods represent a strategic shift towards more streamlined and versatile syntheses of the furoquinoline alkaloid family.
Linear Furoquinoline Alkaloid Synthesis Techniques
The synthesis of linear furoquinoline alkaloids, including γ-fagarine, relies on a set of key chemical transformations that enable the construction of the fused heterocyclic system.
Organolithiation has proven to be a powerful tool for the functionalization of the quinoline (B57606) core, serving as a key step in several total syntheses of γ-fagarine. nih.govrsc.org This strategy typically involves the deprotonation of a suitably substituted quinoline precursor using a strong organolithium base, such as n-butyllithium (n-BuLi). nih.govrsc.orgrsc.org For example, the lithiation of 2,4-dimethoxyquinolines at the C-3 position creates a potent nucleophile. nih.gov This lithiated intermediate can then be trapped with an appropriate electrophile to introduce the necessary fragment for the subsequent furan ring formation. This method is part of a general approach for synthesizing a range of linear furoquinoline alkaloids, including dictamnine (B190991), evolitrine, pteleine, and γ-fagarine. nih.govrsc.org
Table 1: Application of Organolithiation in Furoquinoline Synthesis
| Precursor | Reagent | Intermediate | Application | Ref |
| 2,4-Dimethoxyquinolines | n-Butyllithium (n-BuLi) | 3-Lithio-2,4-dimethoxyquinoline | Synthesis of key 3-functionalized derivatives | nih.gov |
| 2,4,8-Trimethoxyquinoline | n-Butyllithium (n-BuLi) | Lithiated quinoline species | Precursor for γ-Fagarine synthesis | nih.govrsc.org |
The Wittig reaction, a cornerstone of C-C double bond formation, has been effectively utilized in the synthesis of furoquinoline alkaloids. researchgate.net In conjunction with organolithiation, the Wittig reaction provides a pathway to construct the furan ring. nih.govrsc.org After creating a functionalized quinoline via lithiation, a subsequent Wittig olefination can be employed to introduce the remaining atoms of the furan ring. While specific details on the direct application of the Wittig reaction in a completed γ-fagarine synthesis are part of broader synthetic strategies, its utility in forming the necessary olefinic precursors for cyclization is well-established in heterocyclic chemistry. researchgate.netrsc.org For example, the reaction of a phosphonium (B103445) ylide with a 3-formyl-2-quinolone derivative can generate a 3-vinyl-2-quinolone, a key intermediate for oxidative cyclization to the furo[2,3-b]quinoline (B11916999) system.
An established synthetic route to linear furoquinoline alkaloids involves the chemical conversion of angular dihydrofuranoquinolone isomers. nih.gov The alkaloids dictamnine and γ-fagarine have been successfully synthesized from their corresponding angular dihydrofuranoquinolone precursors. nih.gov This process typically involves a series of chemical transformations that effectively rearrange the furan ring from the angular [3,2-c] fusion to the linear [2,3-b] fusion. The structures of the key intermediates in this conversion have been confirmed through spectroscopic methods. nih.gov Interestingly, the reverse process, the rearrangement of linear furoquinolines into their more stable angular counterparts, can occur under certain conditions, such as heating with polyphosphoric acid, highlighting the need for carefully controlled reaction parameters to favor the desired linear isomer. smolecule.com
Wittig Reactions
Chemo-enzymatic and Biosynthetic Mimicry Approaches for this compound Production
In recent years, chemo-enzymatic and biomimetic strategies have emerged as sophisticated alternatives for the synthesis of complex natural products. These approaches leverage the high selectivity of enzymes or mimic key steps of a natural biosynthetic pathway.
A successful chemo-enzymatic synthesis of γ-fagarine has been developed, demonstrating the power of combining microbial biotransformation with chemical synthesis. rsc.orgrsc.orgrsc.org The key step involves the use of whole cells of the bacterium Sphingomonas yanoikuyae, which contains a biphenyl (B1667301) dioxygenase enzyme. This enzyme catalyzes the cis-dihydroxylation of the carbocyclic ring of the parent furoquinoline alkaloid, dictamnine. nih.govrsc.org
The resulting cis-dihydrodiol metabolite is a versatile chiral intermediate. This biomimetic approach is inspired by the proposed natural biosynthetic pathway where enzyme-catalyzed hydroxylation of dictamnine is a key step. rsc.org The synthesis is completed through chemical steps: the cis-dihydrodiol is converted to the alkaloid robustine, which upon methylation with a reagent like diazomethane, yields γ-fagarine. rsc.org This method not only provides a novel route to γ-fagarine but also allows for the synthesis of other related furoquinoline alkaloids by using the enzymatically-produced intermediates. rsc.orgrsc.org
Table 2: Chemo-enzymatic Synthesis of this compound
| Step | Process | Starting Material | Key Reagent/Enzyme | Product | Ref |
| 1 | Biotransformation | Dictamnine | Sphingomonas yanoikuyae (Biphenyl dioxygenase) | cis-dihydrodiol metabolite | nih.govrsc.org |
| 2 | Chemical Synthesis | cis-dihydrodiol metabolite | Acid catalysis | Robustine | rsc.org |
| 3 | Chemical Synthesis | Robustine | Diazomethane | This compound | rsc.org |
The natural biosynthesis of furoquinoline alkaloids begins with anthranilic acid, which forms the quinoline ring. cdnsciencepub.comnih.gov This is followed by prenylation at the C-3 position and subsequent enzymatic modifications to form the furan ring. nih.gov The chemo-enzymatic route mimics the later stages of this pathway, specifically the oxidative functionalization of the dictamnine core, providing a powerful example of biosynthetic mimicry in action. rsc.org
Pharmacological Activities and Therapeutic Potential of Gamma Fagarine
Antiviral Efficacy of Gamma-Fagarine
This compound has demonstrated notable antiviral properties against several human viruses in laboratory settings. mdpi.com
Human metapneumovirus (hMPV) is a significant cause of respiratory tract infections globally, yet no specific vaccines or antiviral drugs are currently licensed for treatment. researchgate.netthailandmedical.newsnih.gov Studies have identified this compound as a potent agent against hMPV. researchgate.netthailandmedical.news Research conducted on Vero-E6 and human bronchial epithelial (16HBE) cell lines showed that this compound effectively inhibits hMPV replication without demonstrating toxicity to the cells. researchgate.netthailandmedical.news
In these in vitro models, treatment with this compound resulted in a significant decrease in viral loads. thailandmedical.news Specifically, virus titers were reduced to 33% and 45% in the respective cell lines compared to untreated hMPV-infected groups. researchgate.netnih.gov Mechanistic studies suggest a dual mode of action: this compound directly interferes with the virus's ability to bind to heparan sulfate (B86663) proteoglycans (HSPG) on the host cell surface and also affects the pH of lysosomes, which is crucial for the viral replication process. researchgate.netnih.govsmolecule.com
This compound has been identified as an inhibitor of the Hepatitis C Virus (HCV). smolecule.com Studies involving compounds isolated from Ruta angustifolia leaves demonstrated that this compound possesses moderate anti-HCV activity. mdpi.comchemfaces.combiocrick.comnih.gov The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, was determined to be 20.4 µg/mL. mdpi.comsmolecule.comchemfaces.combiocrick.commedchemexpress.com Further analysis of its mode of action indicated that the inhibition of HCV occurs at a post-entry stage, affecting the levels of HCV RNA replication and the synthesis of viral proteins. chemfaces.combiocrick.com
The antiviral potential of this compound extends to the Human Immunodeficiency Virus Type 1 (HIV-1). mdpi.comchemicalbook.comlookchem.com In an evaluation of numerous compounds from the root bark of Zanthoxylum ailanthoides, this compound was among the most potent inhibitors of HIV-1 replication in H9 lymphocyte cells. nih.gov It exhibited a half-maximal effective concentration (EC₅₀) of less than 0.1 µg/mL. nih.gov Furthermore, it displayed a favorable therapeutic index (TI) of over 231, indicating a high degree of selectivity against the virus compared to its effect on host cells. nih.gov
The mechanisms by which this compound inhibits hMPV, particularly its ability to interfere with virus binding and modulate lysosomal pH, suggest it could have potential against other respiratory viruses that use similar entry and replication pathways. researchgate.netnih.gov Researchers have proposed that this compound could be a candidate for investigation against viruses such as influenza and SARS-CoV-2. researchgate.netnih.gov
Anti-Human Immunodeficiency Virus Type 1 (HIV-1) Activity
Anticancer and Cytotoxic Properties of this compound
In addition to its antiviral effects, this compound and its derivatives have been studied for their cytotoxic activity against cancer cell lines. mdpi.com
While research on this compound itself is specific, studies on its derivative, 7-isopentenyloxy-gamma-fagarine (B50299), have shown significant cytotoxic effects, particularly against acute lymphoblastic leukemia cell lines. nih.govresearchgate.net This derivative demonstrated very high cytotoxicity against the RAJI and Jurkat cell lines. nih.govresearchgate.net The IC₅₀ values were recorded as 1.5 µg/mL for the RAJI cell line and 3.6 µg/mL for the Jurkat cell line. nih.govresearchgate.net Flow cytometry analysis indicated that these compounds induce cell cycle arrest at the sub-G1 phase in a dose-dependent manner. nih.gov
Data Tables
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Metric | Value | Reference |
| Hepatitis C Virus (HCV) | Not Specified | IC₅₀ | 20.4 µg/mL | mdpi.comsmolecule.comchemfaces.commedchemexpress.com |
| HIV-1 | H9 Lymphocyte | EC₅₀ | <0.1 µg/mL | nih.gov |
| HIV-1 | H9 Lymphocyte | TI | >231 | nih.gov |
Table 2: Cytotoxicity of 7-Isopentenyloxy-gamma-fagarine
| Cell Line | Cancer Type | Metric | Value | Reference |
| RAJI | Acute Lymphoblastic Leukemia | IC₅₀ | 1.5 µg/mL | nih.govresearchgate.net |
| Jurkat | Acute Lymphoblastic Leukemia | IC₅₀ | 3.6 µg/mL | nih.govresearchgate.net |
RAJI Cell Line Studies
Efficacy against Breast Cancer Cell Lines (e.g., MCF-7)
The cytotoxic activity of this compound and its derivatives has been evaluated against the MCF-7 human breast cancer cell line, which is a widely used model for studying estrogen receptor-positive breast cancer. culturecollections.org.uk Unmodified this compound, along with other furoquinoline alkaloids like dictamnine (B190991) and robustine, exhibited weak cytotoxic activity against MCF-7 cells. mdpi.comnih.gov
In contrast, the derivative 7-isopentenyloxy-γ-fagarine was found to be highly cytotoxic against the MCF-7 cell line, with a reported IC₅₀ value of 15.5 µg/mL. mdpi.comresearchgate.netnih.govmdpi.com
Activity against Multidrug-Resistant Cancer Cell Lines (e.g., HL-60/MX1)
The potential of this compound derivatives to overcome multidrug resistance in cancer cells has been a key area of investigation. The HL-60/MX1 cell line is a subline of the HL-60 human promyelocytic leukemia cell line selected for its resistance to mitoxantrone. cellosaurus.org Studies investigating the toxic potential of 7-isopentenyloxy-γ-fagarine on HL-60 and the resistant HL-60/MX1 line found a significantly higher effect against the multidrug-resistant HL-60/MX1 cells when compared with the standard chemotherapeutic agent etoposide. researchgate.netnih.govresearchgate.net This suggests a potential mechanism to circumvent certain types of drug resistance in leukemia. nih.gov
Cytotoxic Effects on Other Cancer Cell Lines (e.g., HeLa, KG-1a, HEP-2, HepG2)
The cytotoxic profile of this compound and its derivatives extends to several other cancer cell lines.
HeLa (Cervical Cancer): this compound, along with skimmianine (B1681810) and haplopine (B131995), demonstrated cytotoxic activity against the HeLa cell line, with IC₅₀ values of less than 50.0 μM. mdpi.com
KG-1a (Leukemia): The derivative 7-isopentenyloxy-γ-fagarine showed moderate to low cytotoxicity against the KG-1a leukemia cell line. mdpi.comresearchgate.netnih.gov
HEP-2 (Laryngeal Carcinoma): Similarly, 7-isopentenyloxy-γ-fagarine displayed moderate to low cytotoxicity against the HEP-2 cell line. mdpi.comresearchgate.netnih.gov
HepG2 (Hepatocellular Carcinoma): Unmodified this compound, as part of a group of furoquinoline alkaloids, was found to have weak activity against the HepG2 cell line. mdpi.com
Differential Cytotoxicity and Selectivity against Normal Cells (e.g., PBMCs)
A critical aspect of anticancer drug research is determining a compound's selectivity for cancer cells over normal, healthy cells. In several cytotoxicity experiments evaluating 7-isopentenyloxy-γ-fagarine, peripheral blood mononuclear cells (PBMCs) were used as a control for normal hematopoietic cells. researchgate.netnih.govresearchgate.net The use of PBMCs, which are a diverse population of immune cells including lymphocytes and monocytes, allows for the assessment of the compound's general toxicity to non-cancerous blood cells. evotec.com These studies provide a preliminary indication of the differential cytotoxicity of the compound.
Cytotoxicity Data Tables
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| RAJI | Burkitt's Lymphoma | 1.5 | researchgate.netnih.govmdpi.com |
| Jurkat | T-cell Leukemia | 3.6 | researchgate.netnih.govmdpi.com |
| MCF-7 | Breast Adenocarcinoma | 15.5 | researchgate.netnih.govmdpi.com |
| Cell Line | Cancer Type | Observed Activity | Reference |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Weak | mdpi.comnih.gov |
| HeLa | Cervical Cancer | IC₅₀ <50.0 μM | mdpi.com |
| HepG2 | Hepatocellular Carcinoma | Weak | mdpi.com |
Anti-inflammatory Effects of this compound
In addition to its cytotoxic properties, this compound has been investigated for potential anti-inflammatory effects. cymitquimica.com Research has shown that this compound, isolated from the plant Dictamnus dasycarpus, was among seven furoquinoline alkaloids that demonstrated anti-inflammatory activity. mdpi.com The mechanism of this effect was linked to the inhibition of nitric oxide (NO) production induced by lipopolysaccharide (LPS) in BV2 microglial cells. mdpi.com
Role in Inflammatory Disease Models
This compound has been identified as a compound with potential anti-inflammatory effects. cymitquimica.comsmolecule.com Research indicates its activity in cellular models of inflammation. For instance, studies on furoquinoline alkaloids isolated from Dictamnus dasycarpus, including this compound, have demonstrated anti-inflammatory capabilities. mdpi.com The compound has also been reported to be effective in the treatment of inflammatory diseases. nih.gov One of the mechanisms underlying its anti-inflammatory action involves the suppression of superoxide (B77818) formation in activated neutrophils, which are key contributors to the initiation of inflammation. mdpi.com Furthermore, this compound is a constituent of Phellodendri Chinensis Cortex, a traditional medicine known to exert anti-inflammatory effects by modulating specific signaling pathways involved in the inflammatory response. dovepress.com
Modulatory Effects on Inflammatory Mediators
The anti-inflammatory properties of this compound are linked to its ability to modulate key inflammatory mediators. Research has shown that this compound, along with other furoquinoline alkaloids, can inhibit the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) in BV2 microglial cells. mdpi.com NO is a significant signaling molecule that plays a crucial role in the inflammatory process. Additionally, this compound has been found to significantly suppress the formation of superoxide, a reactive oxygen species that acts as a mediator in the inflammatory cascade. mdpi.com Extracts containing this compound have also been associated with the downregulation of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4). dovepress.com
Antimicrobial Activities of this compound
This compound exhibits a broad spectrum of antimicrobial properties, demonstrating efficacy against various bacteria and fungi. ontosight.aismolecule.com
Antibacterial Spectrum and Efficacy
Studies have established that this compound is active against a range of both Gram-positive and Gram-negative bacteria. mdpi.com Its antibacterial potential has been evaluated against numerous bacterial species, showing varied levels of inhibition.
Table 1: Antibacterial Spectrum of this compound
| Gram Type | Bacterial Species | Activity Noted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Gram-Positive | Staphylococcus aureus | Yes | Not specified in all studies |
| Gram-Positive | Staphylococcus epidermidis | Yes | Not specified |
| Gram-Positive | Streptococcus pyogenes | Yes | Not specified |
| Gram-Positive | Enterococcus sp. | Yes | Not specified |
| Gram-Positive | Bacillus subtilis | Yes | 32–64 µg/mL |
| Gram-Positive | Bacillus cereus | Yes | 6.2–12.5 μg/mL |
| Gram-Negative | Pseudomonas aeruginosa | Yes | 32–64 µg/mL |
| Gram-Negative | Escherichia coli | Yes | Not specified |
| Gram-Negative | Klebsiella pneumoniae | Yes | Not specified |
| Gram-Negative | Enterobacter cloacae | Yes | Not specified |
| Gram-Negative | Shigella sonnei | Yes | Not specified |
| Gram-Negative | Salmonella typhimurium | Yes | Not specified |
| Gram-Negative | Burkholderia cepacia | Yes | Not specified |
| Gram-Negative | Morganella morganii | Yes | Not specified |
Source: mdpi.com
This compound has demonstrated inhibitory activity against Staphylococcus aureus. mdpi.com This bacterium is a versatile pathogen capable of causing a wide array of infections. The compound was identified as active against S. aureus in broad-spectrum screenings of furoquinoline alkaloids. mdpi.com
This compound has been identified as a component in the methanolic extract of Ruta graveolens, which has shown significant antibacterial activity against the cariogenic bacteria Streptococcus mutans and Streptococcus sobrinus. nih.govnih.govthieme-connect.com These bacteria are primary causative agents of dental caries. nih.gov While the extract itself was effective, the studies suggest that further investigations are necessary to determine the specific anticaries properties of pure this compound against these microorganisms. nih.govnih.gov
Staphylococcus aureus
Antifungal Spectrum and Efficacy
In addition to its antibacterial effects, this compound possesses antifungal properties. ontosight.ai It has been shown to be effective against a variety of fungal species, including several human pathogens.
Research indicates that this compound exhibits inhibitory activity against several species of the genus Candida, as well as other yeasts. mdpi.com Specifically, alkaloids from the bark of Helietta apiculata, including this compound, demonstrated inhibitory activity against Candida krusei with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 μg/mL. mdpi.com
Table 2: Antifungal Spectrum of this compound
| Fungal Species | Activity Noted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | Yes | Not specified |
| Candida tropicalis | Yes | Not specified |
| Candida krusei | Yes | 25–50 μg/mL |
| Candida parapsilosis | Yes | Not specified |
| Saccharomyces cerevisiae | Yes | Not specified |
| Cryptococcus neoformans | Yes | Not specified |
| Cryptococcus gattii | Yes | Not specified |
Source: mdpi.com
Candida albicans
Research has shown that this compound is active against Candida albicans. nih.govresearchgate.net Studies investigating various furoquinoline alkaloids confirmed that this compound, alongside compounds like skimmianine and isohaplopine, demonstrated antifungal capabilities against this species. nih.govresearchgate.net However, in one analysis of compounds from Zanthoxylum rhoifolium, this compound was found to have poor activity against Staphylococcus aureus and Cryptococcus neoformans, with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL for the latter, though specific values for C. albicans were not detailed in this particular study. nih.govplos.org Another study noted that the benzophenanthridine alkaloid nitidine (B1203446) exhibited fungicidal activity against Candida albicans with a Minimum Fungicidal Concentration (MFC) of 25 µg/mL. plos.org
Candida krusei
Similar to its effects on C. albicans, this compound has demonstrated activity against Candida krusei. nih.govresearchgate.net This activity is part of the broader antifungal profile attributed to certain furoquinoline alkaloids. nih.gov
Comparative Analysis with Other Furoquinoline Alkaloids
The pharmacological profile of this compound is often evaluated in comparison to other structurally similar furoquinoline alkaloids, such as dictamnine, skimmianine, and haplopine.
This compound, dictamnine, skimmianine, and haplopine have all been shown to strongly inhibit various UDP-glucuronosyltransferase (UGT) enzymes, with this compound specifically inhibiting UGT1A9 with a competitive inhibition constant (Ki) of 3.7 μM. nih.gov In terms of antiprotozoal activity, a study on compounds from the roots of Zanthoxylum tingoassuiba showed that this compound, along with pteleine, maculine, skimmianine, robustine, and dictamnine, exhibited activity against Leishmania amazonensis and Trypanosoma cruzi. nih.govmdpi.com
In studies evaluating activity against Leishmania tropica, this compound showed a higher in vitro inhibitory effect (IC50 of 8.7 µg/ml) compared to skimmianine (IC50 of 25.7 µg/ml). nih.govresearchgate.net Furthermore, some furoquinoline alkaloids, including this compound, have been noted for their antiviral properties against HIV-1 and Hepatitis C virus (HCV). mdpi.com
Table 1: Comparative Inhibitory Activity of Furoquinoline Alkaloids
| Alkaloid | Target | Activity Measurement | Value | Reference |
|---|---|---|---|---|
| γ-Fagarine | Leishmania tropica | IC50 | 8.7 µg/mL | nih.govresearchgate.net |
| Skimmianine | Leishmania tropica | IC50 | 25.7 µg/mL | nih.govresearchgate.net |
| γ-Fagarine | UGT1A9 | Ki | 3.7 µM | nih.gov |
| Dictamnine | UGT1A3 | Ki | 8.3 µM | nih.gov |
| Haplopine | UGT1A7 | Ki | 7.2 µM | nih.gov |
| Skimmianine | UGT2B4 | Ki | 33.9 µM | nih.gov |
Antiprotozoal Activity of this compound
This compound has demonstrated significant potential as an antiprotozoal agent, with documented efficacy against several species of the genus Leishmania, the causative agents of leishmaniasis. mdpi.comtandfonline.com This activity has been observed in both in vitro and in vivo models, highlighting its potential for development as a treatment for this neglected tropical disease. nih.govrsc.org
Efficacy against Leishmania Species
The compound's effectiveness varies among different Leishmania species, which are responsible for the different clinical manifestations of leishmaniasis.
Leishmania tropica
In vitro studies have established the potent activity of this compound against the promastigote stage of Leishmania tropica. Research on extracts from Haplophyllum myrtifolium identified this compound as a highly active compound, with a 50% inhibitory concentration (IC50) of 8.7 µg/mL against L. tropica promastigotes. nih.govresearchgate.net This demonstrated superior activity compared to other compounds isolated in the same study, such as skimmianine. nih.govresearchgate.netresearchgate.net
Leishmania amazonensis, Leishmania infantum, and L. braziliensis
This compound has shown broad in vitro efficacy against several other Leishmania species. scielo.brnih.gov It was identified as the most active alkaloid from Helietta apiculata against promastigotes of L. amazonensis, L. infantum, and L. braziliensis, with IC50 values ranging from 17.3 to 26.5 µM. nih.govfrontiersin.orgfrontiersin.org Specifically, studies have reported IC50 values of 17.3 µM against L. amazonensis, 22.2 µM against L. braziliensis, and 26.5 µM against L. infantum. scielo.br Another report cited an IC50 of 31.3 µM against L. amazonensis promastigotes. scielo.brresearchgate.net
Crucially, the anti-leishmanial activity of this compound has also been confirmed in vivo. In a murine model of cutaneous leishmaniasis, BALB/c mice infected with L. amazonensis were treated orally with this compound. This treatment resulted in a remarkable 97.4% reduction in the parasite load in the lesion, demonstrating an efficacy comparable to the reference drug used in the study. nih.govresearchgate.netacs.org
Table 2: In Vitro Efficacy of this compound against Various Leishmania Species
| Leishmania Species | Parasite Stage | Activity Measurement | Value | Reference |
|---|---|---|---|---|
| L. tropica | Promastigote | IC50 | 8.7 µg/mL | nih.govresearchgate.net |
| L. amazonensis | Promastigote | IC50 | 17.3 µM | scielo.br |
| L. braziliensis | Promastigote | IC50 | 22.2 µM | scielo.br |
| L. infantum | Promastigote | IC50 | 26.5 µM | scielo.br |
| L. amazonensis | Promastigote | IC50 | 31.3 µM | scielo.brresearchgate.net |
Other Documented Biological Activities of this compound
Beyond the more extensively studied areas of its pharmacological profile, this compound has been investigated for a variety of other biological effects. These activities, while not as widely researched, contribute to a more comprehensive understanding of the compound's therapeutic potential and its interactions with biological systems. This section details the findings related to its mutagenic potential, hepatoprotective effects, estrogenic activity, antiplatelet effects, and enzyme inhibitory properties.
Mutagenic Potential and Sister Chromatid Exchange Induction
This compound has been the subject of studies to determine its potential to induce genetic mutations. Research has shown that this compound exhibits mutagenic activity in the Ames test, a widely used assay to assess the mutagenic potential of chemical compounds. Specifically, it has been found to be mutagenic in Salmonella typhimurium strains TA98 and TA100, particularly in the presence of a metabolic activation system (S9 mix). mdpi.comresearchgate.net In strain TA100, this compound showed specific activities of approximately 50-70 revertant colonies per microgram, while in strain TA98, there were about 30-50 revertant colonies per microgram. mdpi.comresearchgate.net
Table 1: Mutagenic and Genotoxic Effects of this compound
| Assay | Organism/Cell Line | Results | Citation |
| Ames Test | Salmonella typhimurium TA98 | Mutagenic with S9 mix (30-50 revertants/µg) | mdpi.comresearchgate.net |
| Ames Test | Salmonella typhimurium TA100 | Mutagenic with S9 mix (50-70 revertants/µg) | mdpi.comresearchgate.net |
| Sister Chromatid Exchange | Human Lymphocytes | Induces SCEs in a dose-dependent manner | mdpi.comresearchgate.netnih.gov |
| Sister Chromatid Exchange | Human Lymphocytes | Weak, direct-acting inducer | mdpi.comnih.gov |
Hepatoprotective Effects
Investigations into the potential of this compound to protect the liver from damage have yielded promising results. One study found that this compound exhibited hepatoprotective effects against toxicity induced by DL-galactosamine in WB-F344 rat liver epithelial cells. mdpi.comepa.gov Furthermore, the plant Glycosmis pentaphylla, which is known to contain this compound, has been traditionally used for liver-related ailments such as jaundice. tandfonline.comtandfonline.com Scientific studies on extracts of this plant have demonstrated hepatoprotective activity against paracetamol-induced liver damage in animal models, suggesting that its constituent compounds, including this compound, may contribute to this effect. tandfonline.comtandfonline.com
Estrogenic Activity
This compound has been shown to possess estrogenic activity. In a study involving immature rats, the administration of this compound at a dose of 10 mg/kg resulted in a significant increase in uterine weight by 193.9%. mdpi.comresearchgate.net This uterotrophic effect is a classic indicator of estrogenic action, suggesting that this compound may interact with estrogen receptors or influence estrogenic pathways. mdpi.comresearchgate.net
Table 2: Estrogenic Activity of this compound in Immature Rats
| Compound | Dose (mg/kg) | Uterine Weight Increase (%) | Citation |
| This compound | 10 | 193.9 | mdpi.comresearchgate.net |
| Skimmianine | 10 | 22.6 | mdpi.comresearchgate.net |
| Haplopine | 10 | 74.4 | mdpi.comresearchgate.net |
Antiplatelet Effects
While the broader class of furoquinoline alkaloids has been noted for its antiplatelet aggregation effects, specific studies detailing this activity for this compound are limited. nih.govnih.gov However, related research has indicated that this compound, along with other furoquinoline alkaloids, can inhibit human phosphodiesterase 5 (PDE5). researchgate.net The inhibition of PDE5 can influence vascular smooth muscle tone, which is a factor in cardiovascular physiology, but this is not a direct measurement of antiplatelet aggregation. researchgate.net
Enzyme Inhibitory Properties
This compound has demonstrated inhibitory activity against certain enzymes, which may underlie some of its pharmacological effects. A notable target is the family of UDP-glucuronosyltransferases (UGTs), which are crucial for the metabolism of many drugs and endogenous compounds. One study found that this compound strongly inhibited UGT1A7 in a competitive manner, with an inhibition kinetic constant (Ki) of 7.2 μM. nih.gov It also showed inhibitory effects on UGT1A3, UGT1A9, and UGT2B4. nih.gov Additionally, as mentioned previously, this compound has been identified as an inhibitor of human phosphodiesterase 5 (PDE5). researchgate.net
Table 3: Enzyme Inhibitory Activity of this compound
| Enzyme Target | Inhibition Type | Ki (μM) | Citation |
| UGT1A7 | Competitive | 7.2 | nih.gov |
| UGT1A3 | - | - | nih.gov |
| UGT1A9 | - | - | nih.gov |
| UGT2B4 | - | - | nih.gov |
| Phosphodiesterase 5 (PDE5) | - | - | researchgate.net |
Molecular Mechanisms of Action of Gamma Fagarine
Elucidation of Antiviral Mechanisms
Studies have identified gamma-fagarine as a potent inhibitor of certain viruses, including human metapneumovirus (hMPV) and Hepatitis C virus (HCV). researchgate.netchemfaces.comsmolecule.comnih.govnih.govbiocrick.commdpi.commedchemexpress.com Its antiviral activity stems from a multi-pronged approach that interferes with the viral life cycle at different stages.
A primary antiviral mechanism of this compound involves the disruption of the initial contact between the virus and the host cell. researchgate.netnih.govnih.gov Research has demonstrated that this compound can restrain the binding of human metapneumovirus (hMPV) to host cells by interfering with heparan sulfate (B86663) proteoglycans (HSPGs). researchgate.netnih.govnih.govasu.edu HSPGs are glycoproteins on the cell surface that many viruses, including hMPV, use as co-receptors to facilitate attachment to the cell membrane. researchgate.netnih.gov By blocking this interaction, this compound effectively prevents the virus from gaining entry into the host cell, thus inhibiting infection from the very first step. researchgate.netsmolecule.comnih.govnih.gov This mechanism highlights its role as a viral entry inhibitor.
This compound has been shown to significantly reduce the expression of key viral proteins essential for the replication and assembly of new virions. researchgate.netnih.gov In studies involving hMPV-infected Vero-E6 and 16HBE cells, treatment with this compound led to a noticeable, dose-dependent decrease in the expression of the viral Fusion (F) protein. nih.gov The F protein is crucial for both viral entry and the formation of syncytia, which allows the virus to spread between cells. frontiersin.org At a concentration of 200 μM, this compound decreased hMPV F gene copies by 67% in Vero-E6 cells and 55% in 16HBE cells. nih.gov Similarly, research on its effects against Hepatitis C virus (HCV) indicated that it decreases the levels of viral protein synthesis, contributing to its anti-HCV activity. chemfaces.combiocrick.com This inhibition of viral protein synthesis cripples the virus's ability to produce the necessary components for its propagation.
| Effect of this compound on hMPV | Cell Line | Finding | Reference |
| Inhibition of F gene copies | Vero-E6 | 67% decrease at 200 μM | nih.gov |
| Inhibition of F gene copies | 16HBE | 55% decrease at 200 μM | nih.gov |
| Reduction in Virus Titer | Not Specified | Reduced to 33% and 45% of control | researchgate.netnih.gov |
| Inhibition of F protein expression | Vero-E6 & 16HBE | Noticeable decrease post-infection | nih.gov |
| Antiviral Activity of this compound Against HCV | IC₅₀ Value | Reference |
| Anti-HCV Activity | 20.4 ± 0.4 µg/mL | chemfaces.combiocrick.commedchemexpress.com |
Modulation of Lysosomal pH and Viral Replication
Mechanisms Underlying Cytotoxic Effects
In addition to its antiviral properties, this compound and its derivatives have demonstrated cytotoxic activity against various cancer cell lines. mdpi.comnih.govresearchgate.net The mechanisms driving this cytotoxicity involve the disruption of the cell cycle and the activation of programmed cell death.
Flow cytometry analysis has shown that quinoline (B57606) alkaloids, including a derivative of this compound, can induce cell cycle arrest. nih.govresearchgate.net Specifically, 7-isopentenyloxy-gamma-fagarine (B50299) was found to cause cell cycle progression to arrest at the sub-G1 phase in Raji and Jurkat leukemia cell lines in a dose-dependent manner. nih.govresearchgate.net The appearance of a sub-G1 peak in a cell cycle histogram is a well-established indicator of apoptosis, as it represents cells with fragmented DNA. researchgate.netarchivesofmedicalscience.com While this data is for a derivative, it suggests that the furoquinoline scaffold is capable of inducing this effect. Dehydrocostus lactone, another natural compound, has also been shown to cause a sub-G1 cell cycle arrest, indicating an increase in apoptotic cells. archivesofmedicalscience.com
The induction of cell cycle arrest in the sub-G1 phase is intrinsically linked to the modulation of apoptotic pathways. nih.govresearchgate.netnih.gov Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.govfrontiersin.orgnih.gov The fragmentation of DNA that leads to the sub-G1 peak is a hallmark of late-stage apoptosis. archivesofmedicalscience.com Studies on related furoquinoline alkaloids have shown they can act as DNA-intercalating agents, which can trigger DNA damage responses and ultimately lead to apoptosis. mdpi.com While the precise apoptotic pathways modulated by this compound itself are still under detailed investigation, the induction of a sub-G1 population in cells treated with its derivatives strongly points towards the activation of an apoptotic cascade as a key mechanism of its cytotoxicity. nih.govresearchgate.net
| Cytotoxic Activity of this compound Derivatives | Cell Line | Compound | IC₅₀ Value (µg/mL) | Reference |
| Cytotoxicity | Raji (lymphoma) | 7-isopentenyloxy-γ-fagarine | 1.5 | nih.govresearchgate.net |
| Cytotoxicity | Jurkat (leukemia) | 7-isopentenyloxy-γ-fagarine | 3.6 | nih.govresearchgate.net |
| Cytotoxicity | MCF-7 (breast cancer) | 7-isopentenyloxy-γ-fagarine | 15.5 | nih.govresearchgate.net |
Investigation of Parallel Mechanistic Pathways
Research into the antiviral properties of this compound has revealed that it can operate through multiple, simultaneous mechanisms. nih.govresearchgate.netnih.gov In its action against human metapneumovirus (hMPV), this compound demonstrates a dual mechanism of inhibition. nih.govresearchgate.netnih.gov
One pathway involves the direct interference with the virus's ability to attach to host cells. nih.govresearchgate.netnih.gov Specifically, this compound restrains the binding of the virus to heparan sulfate proteoglycans (HSPG) on the cell surface. nih.govresearchgate.netnih.gov HSPGs are utilized by many viruses as initial docking sites for infection.
A second, parallel pathway involves the alteration of the intracellular environment. nih.govresearchgate.netnih.gov this compound influences the pH of lysosomes, which is a critical factor for the replication of viruses like hMPV that rely on endocytic pathways for entry and uncoating. nih.govresearchgate.netnih.govresearchgate.net By affecting lysosomal acidification, this compound inhibits viral replication post-entry. nih.gov These findings from studies on Vero-E6 and 16HBE cells indicate that this compound has both in vitro and in vivo antiviral effects associated with these dual mechanisms. nih.govresearchgate.netnih.gov
Table 1: Parallel Antiviral Mechanisms of this compound Against hMPV
| Mechanistic Pathway | Target/Process | Outcome | Supporting Evidence |
| Inhibition of Viral Entry | Heparan Sulfate Proteoglycans (HSPG) | Restrains virus binding to host cells. | Studies in Vero-E6 and 16HBE cells. nih.govresearchgate.netnih.gov |
| Inhibition of Viral Replication | Lysosome pH | Influences lysosomal acidification, disrupting the viral replication cycle. | Assessed in 16HBE cells. nih.govresearchgate.netnih.gov |
Mechanistic Basis for Mutagenicity
This compound has been identified as a mutagenic compound in several studies. mdpi.combiocrick.com It demonstrates strong mutagenic activity in Salmonella typhimurium strains TA98 and TA100, especially in the presence of a metabolic activation system (S9 mix). mdpi.combiocrick.com In contrast, it shows little to no activity in the corresponding R-factor-free strains TA1538 and TA1535, indicating that metabolic activation is crucial for its mutagenic properties. mdpi.comresearchgate.net
Furthermore, this compound is known to induce sister chromatid exchanges (SCEs) in cultured human lymphocytes in a dose-dependent manner. mdpi.combiocrick.comresearchgate.netchemsrc.com This genotoxic activity highlights its ability to cause genetic alterations.
Table 2: Mutagenic Activity of this compound
| Test System | Strain/Cell Type | Metabolic Activation (S9 Mix) | Observed Effect | Specific Activity (His+ revertants/µg) |
| Ames Test | S. typhimurium TA100 | Required | Mutagenic | ~50-70 biocrick.com |
| Ames Test | S. typhimurium TA98 | Required | Mutagenic | ~30-50 biocrick.com |
| Sister Chromatid Exchange | Human Lymphocytes | Not specified | Induces SCEs | Not Applicable |
The mechanistic basis for the mutagenicity of this compound is linked to its metabolic activation by specific enzyme systems. mdpi.comresearchgate.netnih.gov Research suggests that furoquinoline alkaloids are transformed into mutagenic metabolites by cytochrome P450 and cytochrome P448. mdpi.comresearchgate.netnih.gov There is also a possibility that a flavin-containing monooxygenase is involved in this activation process. mdpi.comresearchgate.netnih.gov The requirement of the S9 mix in Ames tests for observing mutagenicity strongly supports the role of these metabolic enzymes in converting this compound into a genotoxic agent. biocrick.com
Unraveling Anti-inflammatory Mechanisms
While this compound has been reported to possess anti-inflammatory properties, the specific molecular mechanisms are not as clearly defined as its antiviral or mutagenic actions. nih.govresearchgate.netresearchgate.netsmolecule.com However, studies on related furoquinoline alkaloids provide potential insights. For instance, the alkaloid skimmianine (B1681810) has been shown to inhibit neuroinflammation in LPS-activated microglia by targeting the NF-κB activation pathway. mdpi.com The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. It is plausible that this compound may exert its anti-inflammatory effects through similar pathways, although direct evidence for this is limited. Further research is required to fully elucidate the precise anti-inflammatory mechanisms of this compound. researchgate.net
Molecular Targets and Signaling Pathways (General)
This compound interacts with several molecular targets and signaling pathways to exert its diverse biological effects.
Antiviral Activity: The primary targets identified are heparan sulfate proteoglycans (HSPG) and the regulation of lysosomal pH. nih.gov By targeting HSPG, it blocks viral attachment, and by altering lysosomal pH, it inhibits viral replication. nih.govresearchgate.netnih.gov It has also shown potent activity against the Hepatitis C Virus (HCV), with an IC50 of 20.4 μg/mL, though the exact viral protein or enzyme target remains under investigation. mdpi.comchemsrc.comsmolecule.commedchemexpress.com
Mutagenicity: The key pathway is metabolic activation via the Cytochrome P450 and P448 enzyme systems, which convert the compound into reactive mutagenic metabolites. mdpi.comresearchgate.netnih.gov
Cytotoxicity: this compound has demonstrated weak cytotoxic activity against MCF-7 breast cancer cells. mdpi.com Related furoquinoline alkaloids, such as dictamnine (B190991), have been shown to act by downregulating the PI3K/AKT/mTOR and MAPK signaling pathways, suggesting potential areas for further investigation into this compound's cytotoxic mechanisms. mdpi.com
Table 3: Summary of Known and Potential Molecular Targets for this compound
| Biological Activity | Molecular Target / Pathway | Mechanism of Action |
| Antiviral (hMPV) | Heparan Sulfate Proteoglycans (HSPG) | Inhibition of viral binding to host cells. nih.gov |
| Antiviral (hMPV) | Lysosomes | Alteration of lysosomal pH to inhibit viral replication. nih.gov |
| Antiviral (HCV) | Viral Proteins/Enzymes (Hypothesized) | Inhibition of HCV replication (IC50 = 20.4 µg/mL). mdpi.comchemsrc.com |
| Mutagenicity | Cytochrome P450 / P448 | Metabolic activation to form mutagenic metabolites. mdpi.comresearchgate.netnih.gov |
| Anti-inflammatory | NF-κB Pathway (Potential) | Inhibition of pro-inflammatory gene expression (inferred from related alkaloids). mdpi.com |
| Cytotoxicity | Cancer Cell Lines (e.g., MCF-7) | Weak cytotoxic effects observed. mdpi.com |
Structure Activity Relationships Sar of Gamma Fagarine and Its Analogues
Influence of Substituents on Biological Potency
The biological potency of gamma-fagarine, a furoquinoline alkaloid, is significantly influenced by the nature and position of substituents on its core structure. this compound itself possesses methoxy (B1213986) groups at positions 4 and 8 of the quinoline (B57606) ring. wikipedia.org
Research has shown that modifications to these substituents can dramatically alter the compound's activity. For instance, the introduction of a prenyloxy group has been correlated with enhanced cytotoxicity in certain cancer cell lines. Specifically, 7-prenyloxy-4-methoxy derivatives have demonstrated notable inhibitory effects against breast cancer cells. Furthermore, the addition of an isopentenyloxy group to this compound at the 7-position resulted in a compound with significant cytotoxicity against lymphoma and leukemia cell lines. mdpi.com
The type and placement of substituents also affect the antiviral properties of this compound and its analogues. This compound has demonstrated activity against the human metapneumovirus (hMPV) in a dose-dependent manner. nih.gov It has also shown activity against HIV-1 at low concentrations, exhibiting the best therapeutic index among the tested furoquinoline alkaloids. mdpi.comnih.gov Additionally, it possesses moderate anti-HCV activity. chemsrc.comchemfaces.com
The position of methoxy groups is also a critical determinant of activity. For example, skimmianine (B1681810), which has methoxy groups at positions 4, 7, and 8, exhibits potent acetylcholinesterase inhibitory effects. mdpi.comresearchgate.net
Comparative SAR Studies with Related Furoquinoline Alkaloids (e.g., Skimmianine, Dictamnine (B190991), Haplopine)
Comparative studies of this compound with other furoquinoline alkaloids such as skimmianine, dictamnine, and haplopine (B131995) provide valuable insights into their SAR. These alkaloids share the same fundamental furoquinoline scaffold but differ in their substitution patterns, leading to a range of biological activities. nih.govresearchgate.net
This compound, skimmianine, and dictamnine have all shown mutagenic activity. researchgate.net In terms of antimicrobial activity, this compound displayed poor activity against Staphylococcus aureus and Cryptococcus neoformans. plos.org
Regarding antiviral activity, this compound, kokusaginine, and haplopine have all been noted for their effects. mdpi.com this compound and kokusaginine, isolated from Ruta angustifolia, showed antiviral properties against the Hepatitis C virus (HCV). mdpi.com Furthermore, this compound, haplopine, and (+)-platydesmine demonstrated antiviral activity against HIV-1. mdpi.comnih.gov
In studies on estrogenic activity, this compound, skimmianine, and haplopine all showed effects at a dose of 10 mg/kg. researchgate.net
The cytotoxic profiles of these alkaloids also vary. This compound, along with 5-methoxyrobustine, dictamnine, robustine, and isopteleine, exhibited weak cytotoxic activity against MCF-7 breast cancer cells. mdpi.com
Table 1: Comparative Biological Activities of Furoquinoline Alkaloids
| Compound | Antimicrobial Activity | Antiviral Activity (HCV) | Antiviral Activity (HIV-1) | Estrogenic Activity | Cytotoxicity (MCF-7) |
| This compound | Poor | Moderate | Active | Active | Weak |
| Skimmianine | - | - | - | Active | - |
| Dictamnine | - | - | - | - | Weak |
| Haplopine | - | - | Active | Active | - |
| Kokusaginine | - | Moderate | - | - | - |
Importance of Furoquinoline Scaffold Planarity for Bioactivity
The planarity of the furoquinoline scaffold is a significant factor in the biological activity of these compounds. mdpi.com The rigid, planar structure of the fused ring system is thought to facilitate intercalation into DNA, which is a proposed mechanism for the mutagenic and cytotoxic effects of some of these alkaloids. nih.govmdpi.com
The planarity of the molecule can be influenced by the substituents on the quinoline ring. For example, this compound and skimmianine, which possess coplanar methoxy groups, are suggested to have planar geometries. In contrast, the introduction of a bulky group, such as a prenyloxy group, can disrupt this planarity and potentially alter the molecule's binding interactions with biological targets.
The enforced planarity of such fused ring systems is believed to maintain efficient π-conjugation throughout the molecule, which is critical for their electronic and binding properties. researchgate.net The ability of these planar structures to insert between the base pairs of DNA can lead to DNA damage in tumor cells, contributing to their anticancer properties. mdpi.com
Computational and Molecular Modeling Approaches in SAR Elucidation
Computational and molecular modeling techniques are increasingly being used to elucidate the SAR of this compound and its analogues. nih.gov These in silico methods, such as molecular docking and pharmacophore modeling, provide valuable tools for understanding how these molecules interact with their biological targets at a molecular level. nih.govuneb.br
Molecular docking simulations can predict the binding modes of furoquinoline alkaloids within the active sites of enzymes or receptors. nih.gov This can help to explain the observed biological activities and guide the design of new derivatives with improved potency and selectivity. For instance, docking studies could be used to model the interaction of this compound with viral proteins or with the active site of acetylcholinesterase.
Pharmacophore modeling can identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for biological activity. uneb.br This information can then be used to design new compounds that retain these critical features while potentially having improved pharmacokinetic properties.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the interactions between the ligand and its target, offering insights into the conformational changes that may occur upon binding. nih.govnih.gov These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of lead optimization and the development of new therapeutic agents based on the furoquinoline scaffold. uneb.brtarosdiscovery.com
Advanced Analytical and Characterization Techniques in Gamma Fagarine Research
Chromatographic Separation Methods (e.g., HPLC, TLC, Column Chromatography)
The isolation and purification of gamma-fagarine from natural sources are foundational steps in its research, primarily achieved through various chromatographic techniques.
Column Chromatography: This is a principal method for the initial separation of this compound from crude plant extracts. Researchers frequently use silica (B1680970) gel and Sephadex LH-20 as stationary phases. chemfaces.comnih.govnih.gov For instance, in one study, a methanol (B129727) extract of Dictamnus dasycarpus bark was subjected to silica gel column chromatography to yield several compounds, including this compound. nih.gov
Thin-Layer Chromatography (TLC): TLC, particularly preparative TLC (PTLC), is often used for further purification and to monitor the progress of column chromatography separations. nih.govnih.govresearchgate.net It serves as a rapid and cost-effective method to isolate compounds of interest from complex mixtures. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purification and quantification of this compound. Methods like HPLC with Diode-Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD) are used to ensure the high purity (typically 95%–99%) of the isolated compound for subsequent biological assays and structural analysis. phytopurify.com In some studies, Reverse Phase HPLC (RP-HPLC) has been utilized, offering a different selectivity compared to normal-phase systems for separating closely related alkaloids. researchgate.net
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, UV Spectroscopy)
Once isolated, the structural identity of this compound is confirmed using a combination of spectroscopic methods.
UV Spectroscopy: Ultraviolet (UV) spectroscopy provides initial evidence for the presence of the furoquinoline chromophore in this compound. chemfaces.comnih.gov
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. phytopurify.com Techniques such as Electron Ionization-Mass Spectrometry (EI-MS) and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) are commonly used. nih.govjlabphy.org ESI-MS/MS analysis of a methanolic extract of Ruta graveolens identified a singly charged ion at m/z 229.72, which upon fragmentation, confirmed the presence of this compound. jlabphy.org The NIST Mass Spectrometry Data Center reports key mass-to-charge ratio (m/z) peaks for this compound at 229 (top peak), 214, and 156. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are indispensable for the definitive structural elucidation of this compound, providing detailed information about the arrangement of protons and carbons in the molecule. chemfaces.comnih.govphytopurify.com
Table 1: Key Spectroscopic Data for this compound
| Technique | Key Findings |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M+): m/z 229. Other major fragments: m/z 214, 156. nih.gov |
| ¹³C NMR | Spectral data available in databases like SpectraBase for structural confirmation. nih.gov |
| ¹H NMR | Used in conjunction with other methods to identify the compound from plant extracts. nih.gov |
Quantitative Real-time PCR (RT-qPCR) in Biological Assays
In the context of biological research, particularly in virology, RT-qPCR is a vital tool to quantify the effect of this compound on viral gene expression. For example, in studies investigating the antiviral activity of this compound against human metapneumovirus (hMPV), RT-qPCR was used to measure the levels of viral mRNA in infected cells. researchgate.netnih.govnih.gov This allows researchers to determine if the compound inhibits viral replication at the genetic level. This technique can be performed using lysates from a small number of cells, even from a single well of a 96-well plate, making it highly efficient. bio-rad.com
Western Blotting for Protein Expression Analysis
To complement RT-qPCR data, Western blotting is used to analyze the effect of this compound on the expression levels of specific proteins. researchgate.netnih.govthailandmedical.news In antiviral studies, this technique can confirm whether a reduction in viral gene expression (observed by RT-qPCR) translates to a decrease in the production of viral proteins. nih.govthailandmedical.news For instance, the antiviral activity of this compound against hMPV was verified by observing reduced viral protein levels in treated cells via Western blot. researchgate.net This method can be streamlined by using a single cell lysate for both RT-qPCR and Western blot analysis. bio-rad.com
Indirect Immunofluorescence Assays (IFAs)
Indirect immunofluorescence assays offer a visual method to assess the impact of this compound on viral protein expression and localization within host cells. researchgate.netnih.gov In studies of hMPV, IFAs were used to visualize the reduction of viral antigens in cells treated with this compound. researchgate.netnih.gov This technique provides qualitative and semi-quantitative data, corroborating findings from RT-qPCR and Western blotting by showing the distribution and abundance of viral proteins in a cellular context. researchgate.netthailandmedical.news
Flow Cytometry for Cell Cycle and Viability Analysis
Flow cytometry is a powerful technique used to investigate how this compound and its derivatives affect cell populations, particularly concerning cell cycle progression and apoptosis. researchgate.netnih.govoskar-bordeaux.fr For example, quinoline (B57606) alkaloids structurally related to this compound were analyzed for their cytotoxic effects on cancer cell lines. Flow cytometry revealed that these compounds could induce cell cycle arrest, often in the sub-G1 phase, which is indicative of apoptosis. researchgate.netnih.gov This analysis is crucial for understanding the mechanisms behind the compound's cytotoxic or antiviral activities. oskar-bordeaux.frbeckman.com
Electron Microscopy in Viral Studies
Electron microscopy, a powerful technique for visualizing structures at the sub-microscopic level, has been employed in the study of this compound's antiviral properties. Specifically, Transmission Electron Microscopy (TEM) has been utilized to characterize virions in the context of research investigating the antiviral efficacy of this compound against human metapneumovirus (hMPV). researchgate.net
Detailed Research Findings
In a notable study investigating the antiviral activity of this compound, researchers first characterized the human metapneumovirus (hMPV) grown in Vero-E6 cells using TEM. researchgate.net This initial step was crucial to confirm the identity and structural integrity of the viral particles being used in subsequent antiviral assays with this compound.
The process for preparing the hMPV samples for TEM analysis involved several key steps. researchgate.net Vero-E6 cells were infected with hMPV and, after an incubation period of 96 hours, the cells were harvested. researchgate.net The collected cells were then fixed using a 2.5% glutaraldehyde (B144438) solution and subsequently post-fixed with 1% osmium tetroxide. researchgate.net A small volume of the virus suspension was applied to a copper grid, stained with 2% phosphotungstic acid, and allowed to dry at room temperature before observation under the transmission electron microscope. researchgate.net
While the study extensively details the antiviral effects of this compound through various other assays, such as RT-qPCR and western blotting, it is important to note that the published research primarily describes the use of TEM for the initial characterization of the hMPV virions. researchgate.netnih.gov The available scientific literature does not currently provide detailed descriptions or images of the ultrastructural changes to the hMPV virions or the infected Vero-E6 cells following treatment with this compound. researchgate.netnih.gov Therefore, while electron microscopy is a key analytical technique in the broader research context of this compound's antiviral activity, specific studies detailing the morphological effects of the compound on viruses at the electron microscopy level are not yet available.
The study did, however, establish that this compound exhibits potent anti-hMPV activity, suggesting that the compound interferes with the viral life cycle. researchgate.netnih.gov Mechanistic studies revealed that this compound may inhibit hMPV by restraining the virus's binding to heparan sulfate (B86663) proteoglycans (HSPG) and by affecting the pH of lysosomes, both of which are critical for viral entry and replication. researchgate.netnih.gov
The following table summarizes the application of electron microscopy in the viral study of this compound.
| Technique | Application | Cell Line | Virus | Key Findings from the Study | Citation |
| Transmission Electron Microscopy (TEM) | Characterization of viral particles prior to antiviral assays. | Vero-E6 | Human Metapneumovirus (hMPV) | Confirmed the microcosm character of hMPV used in the study. The study then demonstrated through other methods that this compound has significant antiviral activity against hMPV. | researchgate.netnih.gov |
Development of Gamma Fagarine Derivatives and Analogues
Synthesis and Biological Evaluation of Gamma-Fagarine Derivatives
The synthesis of this compound derivatives is a key area of research for unlocking new therapeutic activities. Scientists systematically alter the this compound structure, often by introducing various substituents at different positions on the furoquinoline core, to investigate how these changes affect biological function. These synthetic efforts have led to the creation of a library of novel compounds, which are then subjected to rigorous biological evaluation to screen for activities such as cytotoxic, antiviral, and anti-inflammatory effects. nih.govmdpi.com
A prominent example of a this compound derivative is 7-isopentenyloxy-gamma-fagarine (B50299). This compound has been isolated from natural sources and also prepared synthetically, allowing for extensive biological study. researchgate.net It has been utilized as a precursor in the chemical synthesis of other complex alkaloids, such as evoxine (B1671825) and evodine. researchgate.net
Biological evaluations have revealed that 7-isopentenyloxy-gamma-fagarine possesses significant cytotoxic activity against various cancer cell lines. mdpi.combiocat.com Research has shown it to be particularly effective against acute lymphoblastic leukemia cell lines, Raji and Jurkat, and also active against the MCF-7 breast cancer cell line. nih.govnih.gov The isopentenyloxy group at the C-7 position is considered crucial for its bioactivity. mdpi.com Flow cytometry studies have indicated that it can induce cell cycle arrest at the sub-G1 phase in a dose-dependent manner in Raji and Jurkat cells, suggesting an induction of apoptosis. nih.gov
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Raji | Burkitt's Lymphoma | 1.5 | mdpi.comnih.govnih.gov |
| Jurkat | T-cell Leukemia | 3.6 | mdpi.comnih.govnih.gov |
| MCF-7 | Breast Adenocarcinoma | 15.5 | mdpi.comnih.govnih.gov |
Strategies for Enhancing Pharmacological Benefits and Reducing Toxicity
A primary goal in developing this compound derivatives is to improve their therapeutic index by enhancing efficacy while simultaneously reducing toxicity. nih.gov One major strategy involves the synthesis of derivatives and analogues designed to be more selective for their intended biological targets, thereby minimizing off-target effects. nih.gov The creation of fluorinated analogues of the related furoquinoline alkaloid dictamnine (B190991), for instance, resulted in compounds with improved cardiac effects, showcasing how structural modification can lead to a better therapeutic profile. nih.govmdpi.com
Another approach is to explore how derivatives interact with other therapeutic agents, potentially leading to synergistic effects that allow for lower, less toxic doses. Furthermore, understanding the structure-activity relationships (SAR) is crucial. By synthesizing a series of related compounds and evaluating their biological activity, researchers can identify the specific structural features that are essential for the desired pharmacological effect and those that contribute to toxicity. This knowledge guides the design of future derivatives with optimized properties. nih.gov
Rational Design of Novel this compound Analogues for Specific Targets
Modern drug discovery increasingly relies on the rational design of novel compounds, a strategy that is being applied to the development of this compound analogues. rsc.org This approach utilizes computational tools like molecular docking to simulate how a designed molecule will interact with a specific biological target, such as a viral enzyme or a receptor on a cancer cell. mdpi.comresearchgate.net
For example, molecular docking studies can predict the binding affinity and interaction patterns of novel this compound analogues with key enzymes relevant to certain diseases. mdpi.comcaldic.com This allows scientists to virtually screen large numbers of potential structures and prioritize the synthesis of only the most promising candidates. mdpi.com This in silico approach saves significant time and resources compared to traditional synthesis and screening methods. By understanding the three-dimensional structure of the target protein, analogues can be specifically designed to fit into the active site with high affinity, potentially leading to more potent and selective drugs. rsc.orgmdpi.com This target-driven strategy is pivotal in the quest to develop new this compound analogues for specific therapeutic applications. rsc.org
Future Research Directions and Translational Perspectives
Comprehensive Mechanistic Investigations of Gamma-Fagarine Actions
While this compound has demonstrated a range of biological effects, a deeper understanding of its molecular mechanisms is required. uj.edu.plresearchgate.net Future research should prioritize elucidating the precise pathways through which it exerts its antiviral, anti-inflammatory, and cytotoxic effects. mdpi.comcymitquimica.comontosight.ai
In the context of its antiviral activity, particularly against Human Metapneumovirus (hMPV) and Hepatitis C Virus (HCV), studies have pointed to a dual mechanism. researchgate.netnih.gov It appears to inhibit viral entry by restraining the virus from binding with heparan sulfate (B86663) proteoglycans (HSPG) and by influencing the pH of lysosomes. researchgate.netnih.govthailandmedical.news Further investigations are needed to fully characterize these interactions and to identify the specific viral or host proteins that this compound targets. smolecule.com For instance, while it is known to inhibit HCV replication post-entry and decrease viral RNA and protein synthesis, the exact molecular targets in this process remain to be fully elucidated. chemfaces.com
Additionally, its reported anti-inflammatory and potential anticancer activities warrant more in-depth mechanistic studies. cymitquimica.comontosight.ai Research should focus on identifying its direct molecular targets, understanding its impact on key signaling pathways involved in inflammation and cell proliferation, and determining how it modulates the tumor microenvironment. researchgate.net
In-depth Toxicological Profiling and Metabolism Studies
A thorough assessment of the toxicological profile of this compound is a prerequisite for its development as a therapeutic agent. nih.gov Some studies have indicated potential mutagenic activity, including the induction of sister chromatid exchanges in human lymphocyte cultures. mdpi.comchemfaces.combiocrick.com this compound, along with the related alkaloid dictamnine (B190991), has shown mutagenic effects in Salmonella typhimurium strains TA98 and TA100, particularly in the presence of a metabolic activation system (S9 mix). nih.govchemfaces.com This suggests that its metabolites may be responsible for this genotoxicity. nih.gov
Therefore, comprehensive toxicological studies are essential to determine the full spectrum of its potential toxicity. researchgate.net These should include both in vitro and in vivo assessments to establish a complete safety profile. Furthermore, detailed metabolism studies are necessary to identify the metabolic pathways of this compound, characterize its metabolites, and understand how they are eliminated from the body. nih.govresearchgate.net Investigating the role of cytochrome P450 and other enzymes in its metabolism will be crucial for predicting potential drug-drug interactions and understanding its toxicological properties. nih.gov
Preclinical Development of this compound and its Derivatives
The promising biological activities of this compound provide a strong rationale for its preclinical development. researchgate.net This includes the synthesis and evaluation of novel derivatives to enhance its therapeutic efficacy and improve its safety profile. nih.gov By modifying the chemical structure of this compound, it may be possible to increase its potency against specific targets, alter its pharmacokinetic properties, and reduce its potential for toxicity. nih.govsmolecule.com
For example, the anti-HIV activity of this compound has been reported, with an EC50 value of 1.34 μg/mL and a therapeutic index of 74. researchgate.net The development of derivatives could potentially improve these parameters. A recent review highlighted the importance of exploring derivative compounds to enhance the pharmacological benefits of furoquinoline alkaloids. researchgate.net Preclinical studies should also focus on developing suitable formulations to improve the bioavailability of this compound and its derivatives for in vivo testing.
Potential for Combination Therapies Involving this compound
Investigating the potential of this compound in combination with existing therapeutic agents is a promising avenue for future research. Combination therapies can offer several advantages, including synergistic effects, reduced dosages of individual drugs, and a lower likelihood of developing drug resistance.
Given its antiviral properties, exploring the use of this compound in conjunction with other antiviral drugs for the treatment of infections like HCV and hMPV could be beneficial. researchgate.netmedchemexpress.com Similarly, in the context of cancer, combining this compound with conventional chemotherapeutic agents or targeted therapies could enhance their efficacy and overcome resistance mechanisms. Further research is needed to identify optimal drug combinations and to understand the molecular basis for any observed synergistic or antagonistic interactions.
Biotechnological Approaches for Sustainable this compound Production
The natural abundance of this compound in plants can be low and variable, making its extraction for large-scale production challenging. mdpi.commdpi.com Plant biotechnology offers a sustainable and controlled alternative for producing this valuable compound. mdpi.comnih.gov
In vitro cultures of various plant species, such as Ruta corsica and Ruta chalepensis, have been shown to produce furoquinoline alkaloids, including this compound. mdpi.commdpi.comnih.gov The use of bioreactors, such as temporary immersion systems like RITA®, can facilitate the large-scale cultivation of plant cells and tissues under optimized conditions to maximize biomass and secondary metabolite production. mdpi.commdpi.com Research has shown that manipulating culture conditions, such as the composition of the growth medium and the duration of the growth cycle, can significantly influence the yield of this compound. mdpi.commdpi.com For instance, in Ruta chalepensis cultures, a 4-week growth cycle was found to be more favorable for this compound production. mdpi.com Further research into elicitation strategies and metabolic engineering could further enhance the productivity of these in vitro systems. mdpi.com
Interactive Data Table: Production of this compound in Ruta Species In Vitro Cultures
| Plant Species | Bioreactor System | Medium Variant (NAA/BAP mg/L) | Growth Cycle (weeks) | γ-Fagarine Content (mg/100g DW) |
| Ruta corsica | Plantform™ | 0.1/0.1 | 5 | 448.3 |
| Ruta chalepensis | RITA® | 0.1/0.1 | 5 | ~449 (total furoquinolines) |
Data sourced from studies on in vitro production of furoquinoline alkaloids. mdpi.commdpi.com
Exploration of this compound's Role in Traditional Medicine Formulations
This compound is a constituent of plants that have a long history of use in traditional medicine. scispace.comontosight.ai For example, plants from the Zanthoxylum genus, which contain this compound, are used in traditional Malagasy medicine to treat malaria. nih.govresearchgate.net In vitro studies have confirmed the antiplasmodial activity of this compound, with one study reporting an IC50 value of 98.4 μM against Plasmodium falciparum. nih.gov
Q & A
Q. What are the primary biological activities of γ-Fagarine reported in preclinical studies?
γ-Fagarine exhibits anti-HCV activity with an IC50 of 20.4 ± 0.4 µg/ml, as well as sister chromatid exchange (SCE)-inducing activity, suggesting potential genotoxic effects . Mutagenicity assays in Salmonella typhimurium strains (TA98 and TA100) further highlight its dose-dependent mutagenic properties, particularly in the absence of metabolic activation (S9 mix) . Researchers should validate these activities using standardized assays (e.g., plaque reduction for HCV, Ames test for mutagenicity) and include appropriate controls (e.g., positive/negative controls for SCE assays).
Q. What extraction and purification methods are commonly used for γ-Fagarine from natural sources?
γ-Fagarine is typically isolated from Zanthoxylum species using ethanol or methanol-based extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). Method optimization should include solvent polarity adjustments and purity validation via NMR and mass spectrometry . Researchers must report extraction yields (w/w%) and purity levels to ensure reproducibility .
Q. How can researchers assess the cytotoxicity of γ-Fagarine in vitro?
Standard cytotoxicity assays include MTT, CCK-8, or resazurin-based assays across multiple cell lines (e.g., HepG2 for liver toxicity, HEK293 for renal). Dose-response curves (0.1–100 µM) and IC50 calculations are critical. Ensure consistency in incubation times (24–72 hours) and solvent controls (e.g., DMSO ≤0.1%) to minimize artifacts .
Advanced Research Questions
Q. How can contradictory data on γ-Fagarine’s genotoxicity be resolved?
Discrepancies in genotoxicity (e.g., SCE-inducing activity vs. mutagenicity in bacterial models) may arise from species-specific metabolic pathways or assay sensitivity. Researchers should:
- Compare results across multiple models (e.g., mammalian vs. bacterial systems).
- Conduct comet assays or micronucleus tests to assess DNA damage in eukaryotic cells.
- Evaluate the role of metabolic activation (e.g., S9 mix) in modulating effects . Framework for contradiction analysis: Apply the "principal contradiction" method to identify dominant factors (e.g., assay type, dose range) influencing outcomes .
Q. What experimental design considerations are critical for studying γ-Fagarine’s anti-HCV mechanisms?
Key steps include:
- Target identification : Use molecular docking to predict interactions with HCV NS3/4A protease.
- In vitro validation : Replicon systems (e.g., Huh7-Lunet cells with HCV subgenomic replicons) to measure viral RNA reduction via qRT-PCR.
- Resistance profiling : Serial passaging under γ-Fagarine pressure to identify mutations conferring resistance .
- Data triangulation : Combine proteomics (e.g., SILAC) and transcriptomics to map host-pathogen interactions altered by γ-Fagarine .
Q. How can researchers optimize γ-Fagarine’s pharmacokinetic (PK) properties for in vivo studies?
Address poor solubility/bioavailability via:
- Formulation strategies : Nanoemulsions or liposomal encapsulation.
- PK profiling : Conduct LC-MS/MS-based plasma concentration-time curves in rodent models.
- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in liver microsomes .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing γ-Fagarine’s dose-response data?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error analysis : Report 95% confidence intervals for IC50/EC50 values.
- Replicates : Minimum triplicate runs per concentration to assess intra-experimental variability .
Q. How to design a robust literature review framework for γ-Fagarine research?
- Database selection : Use PubMed, SciFinder, and Web of Science with keywords (e.g., "γ-Fagarine," "Zanthoxylum alkaloids").
- Inclusion criteria : Prioritize peer-reviewed studies with full experimental details (e.g., compound purity, assay protocols).
- Gaps identification : Map reported activities (e.g., anti-HCV, mutagenicity) against understudied areas (e.g., in vivo toxicity, synergistic drug combinations) .
Data Presentation Standards
Table 1 : Key Pharmacological Data for γ-Fagarine
| Activity | Model System | Key Metric (e.g., IC50) | Reference |
|---|---|---|---|
| Anti-HCV | Huh7 replicon | 20.4 ± 0.4 µg/ml | |
| Mutagenicity (TA98) | Ames test | 2.5-fold increase (vs. control) | |
| Cytotoxicity (HepG2) | MTT assay | IC50 = 45.2 µM |
Ethical and Reproducibility Guidelines
- Data transparency : Share raw datasets (e.g., spectral files, dose-response curves) via repositories like Zenodo .
- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
